molecular formula C18H10ClFN2O B2592582 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile CAS No. 866143-57-9

4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile

Cat. No.: B2592582
CAS No.: 866143-57-9
M. Wt: 324.74
InChI Key: GRSMFZMBUBGBGJ-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a pyridine ring, along with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-fluorobenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization and nitrile formation reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
  • 6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
  • 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine

Uniqueness

4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. This dual substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClFN2O/c19-13-5-1-11(2-6-13)15-9-17(22-18(23)16(15)10-21)12-3-7-14(20)8-4-12/h1-9H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSMFZMBUBGBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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